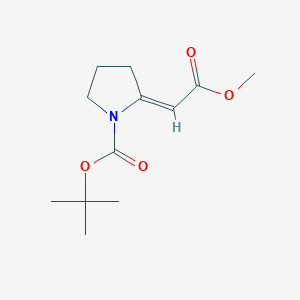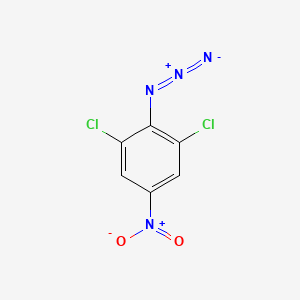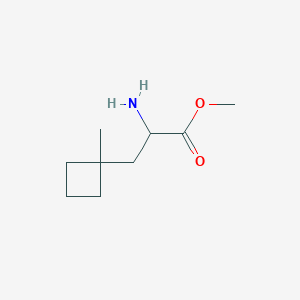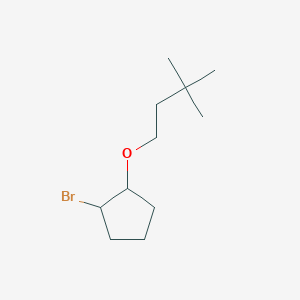
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is an organic compound with the molecular formula C11H21BrO and a molecular weight of 249.19 g/mol . This compound is characterized by a cyclopentane ring substituted with a bromine atom and a 3,3-dimethylbutoxy group. It is a clear, colorless liquid at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane typically involves the bromination of 2-(3,3-dimethylbutoxy)cyclopentane. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in non-polar solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(3,3-dimethylbutoxy)cyclopentanol, 2-(3,3-dimethylbutoxy)cyclopentanenitrile, and 2-(3,3-dimethylbutoxy)cyclopentylamine.
Elimination Reactions: The major product is 2-(3,3-dimethylbutoxy)cyclopentene.
Oxidation and Reduction: Products include 2-(3,3-dimethylbutoxy)cyclopentanone and 2-(3,3-dimethylbutoxy)cyclopentanol.
Aplicaciones Científicas De Investigación
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic and biological applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(2,2-dimethylpropoxy)cyclopentane
- 1-Bromo-2-(3,3-dimethylpentoxy)cyclopentane
- 1-Bromo-2-(3,3-dimethylhexoxy)cyclopentane
Uniqueness
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the 3,3-dimethylbutoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Propiedades
Fórmula molecular |
C11H21BrO |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
1-bromo-2-(3,3-dimethylbutoxy)cyclopentane |
InChI |
InChI=1S/C11H21BrO/c1-11(2,3)7-8-13-10-6-4-5-9(10)12/h9-10H,4-8H2,1-3H3 |
Clave InChI |
AJMLJWQODIRTRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCOC1CCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





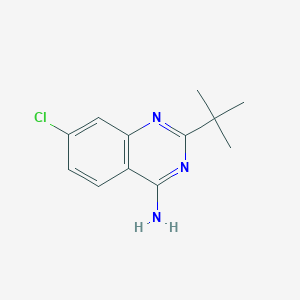
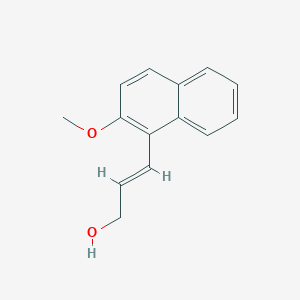
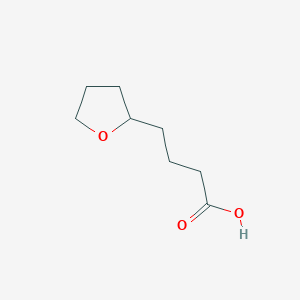
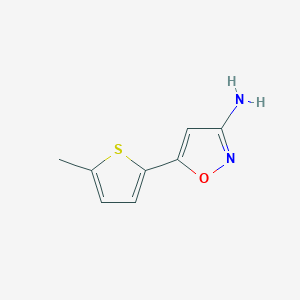



![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
